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A-Methapred

Cat. No.: B8812570
M. Wt: 374.5 g/mol
InChI Key: VHRSUDSXCMQTMA-UHFFFAOYSA-N
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Description

Historical Trajectory and Discovery within Glucocorticoid Research

The journey to understanding and synthesizing compounds like methylprednisolone (B1676475) began in the 1930s, with the first clinical evidence that extracts from animal adrenal glands could counter human adrenal failure. clinexprheumatol.orgresearchgate.net By 1940, researchers, notably in the laboratories of Kendall at the Mayo Clinic and Reichstein in Zurich, had established that the adrenal cortex produces multiple steroid hormones, not just one. clinexprheumatol.orgnih.gov These were broadly categorized into two groups: those affecting sodium and fluid retention and those with anti-shock and anti-inflammatory properties. clinexprheumatol.orgresearchgate.net A critical structural feature distinguishing these functions was the presence or absence of an oxygen atom at the C11 position of the steroid skeleton. clinexprheumatol.orgnih.gov

A landmark moment in glucocorticoid history occurred in 1948 when cortisone (B1669442) was first used to treat a patient with rheumatoid arthritis. clinexprheumatol.orgsteritas.com This event, which led to a Nobel Prize in Medicine for Philip Hench, Edward Kendall, and Tadeus Reichstein in 1950, spurred the development of synthetic glucocorticoids. steritas.com Following the introduction of cortisone and hydrocortisone (B1673445) administration in 1950-51, the mid-1950s saw a surge in the creation of new synthetic steroids. clinexprheumatol.orgnih.gov

It was within this dynamic period of pharmaceutical innovation that methylprednisolone was developed. First synthesized by The Upjohn Company, methylprednisolone was described in the literature in the late 1950s and received FDA approval on October 24, 1957. ebi.ac.ukdrugbank.comnih.govdrugbank.com It was designed as a derivative of prednisolone (B192156) with the goal of enhancing anti-inflammatory potency while minimizing the tendency to cause sodium and water retention. fda.govdrugbank.com Between 1954 and 1958, methylprednisolone was one of six new synthetic steroids introduced for systemic anti-inflammatory therapy. clinexprheumatol.orgresearchgate.netnih.gov

Foundational Role as a Synthetic Glucocorticoid in Experimental Biology

Methylprednisolone is a cornerstone of experimental biology, primarily functioning as a potent agonist for the glucocorticoid receptor (GR). ebi.ac.uk When it binds to these specific cytoplasmic receptors, it modifies gene transcription and protein synthesis, which in turn inhibits leukocyte infiltration at inflammation sites and interferes with inflammatory mediators. hmdb.ca This mechanism makes it an invaluable tool for studying inflammation, immune responses, and cellular processes like apoptosis. hmdb.ca

Its chemical structure, specifically the addition of a methyl group at the C6 position of the prednisolone molecule, confers a higher intrinsic activity and a greater affinity for the glucocorticoid receptor compared to the mineralocorticoid receptor. ebi.ac.ukresearchgate.net This specificity allows researchers to investigate the distinct pathways governed by glucocorticoid signaling.

In laboratory settings, methylprednisolone is used to model the effects of glucocorticoids on various biological systems. It has been shown to attenuate apoptosis in oligodendrocytes in injury models and to upregulate the expression of the anti-apoptotic protein Bcl-xL. Its neuroprotective and anti-inflammatory properties are utilized in experimental models to create comparisons for new drugs under development. For instance, it is used as a reference compound in studies of neural tissue inflammation, where it has been observed to decrease the proliferation of glial cells. The cellular functions of glucocorticoids like methylprednisolone are now understood to be involved in regulating homeostasis, metabolism, development, and cognition. ebi.ac.uk

Overview of Methylprednisolone in Preclinical Investigation

Methylprednisolone has been extensively evaluated in numerous preclinical studies across various animal models to characterize its biological effects. These investigations have provided detailed insights into its potency, and effects on different organ systems and in various disease models.

Preclinical characterization has demonstrated that the local anti-inflammatory potency of methylprednisolone aceponate is comparable to the very strong glucocorticoid clobetasol (B30939) 17-propionate and higher than that of hydrocortisone 17-butyrate in animal models of inflammation. researchgate.net In contrast to clobetasol 17-propionate, topical methylprednisolone aceponate showed no systemic effects after three days of application in one study. researchgate.net Furthermore, long-term application on rat skin (up to 43 days) induced only slight atrophogenic changes, comparable to hydrocortisone 17-butyrate, whereas clobetasol 17-propionate caused marked skin atrophy. researchgate.net

Table 1: Comparative Potency and Effects of Topical Corticosteroids in Preclinical Models

Feature Methylprednisolone Aceponate Clobetasol 17-propionate Hydrocortisone 17-butyrate
Local Anti-inflammatory Potency Equal to Clobetasol 17-propionate Very Strong Lower than Methylprednisolone aceponate
Systemic Effects (after 3 days) Devoid of systemic effects - -
Skin Atrophy (long-term) Slight Marked Slight

Data sourced from preclinical characterization studies. researchgate.net

In studies using rat models, methylprednisolone has been investigated for its neuroprotective effects. In a model of Alzheimer's disease, methylprednisolone treatment was found to ameliorate cognitive impairment and suppress microglial activation in the cortex and hippocampus. frontiersin.org It has also been studied in models of spinal cord injury and sciatic nerve injury, where it demonstrated effects on reducing inflammation and aiding in the recovery of neurological function. frontiersin.org

Animal reproduction studies have shown that, like other corticosteroids, methylprednisolone can be teratogenic in some species when given at doses equivalent to human doses. pfizer.com These studies have reported an increased incidence of malformations such as cleft palate and skeletal abnormalities, as well as embryo-fetal lethality and intrauterine growth retardation. pfizer.com Fertility was also shown to be impaired in animal studies. pfizer.com Formal carcinogenicity and genotoxicity studies for methylprednisolone have not been conducted. pfizer.com However, published data on related glucocorticoids have shown variable results in mice and rats.

In guinea pigs, methylprednisolone produced a dose-dependent increase in the glomerular filtration rate, a decrease in sodium excretion, and an increase in urinary alkaline phosphatase activity. researchgate.net In a rat model of pneumonectomy, methylprednisolone was associated with an overexpression of vascular endothelial growth factor (VEGF) but did not prevent perivascular edema or an inflammatory infiltrate. scielo.br

Table 2: Summary of Selected Preclinical Findings for Methylprednisolone

Animal Model Area of Investigation Key Findings
Rat Alzheimer's Disease Ameliorated cognitive impairment; suppressed microglial activation. frontiersin.org
Rat Topical Inflammation High anti-inflammatory potency with lower atrophogenic potential compared to some other steroids. researchgate.net
Rat, Mouse, Rabbit Reproduction/Development Increased incidence of malformations (e.g., cleft palate), embryo-fetal lethality, and intrauterine growth retardation at high doses. pfizer.com
Guinea Pig Renal Function Dose-dependent increase in glomerular filtration rate; decreased sodium excretion. researchgate.net
Rat Post-pneumonectomy Lung Associated with overexpression of VEGF; did not prevent pulmonary edema or inflammation. scielo.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O5 B8812570 A-Methapred

Properties

Molecular Formula

C22H30O5

Molecular Weight

374.5 g/mol

IUPAC Name

11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3

InChI Key

VHRSUDSXCMQTMA-UHFFFAOYSA-N

SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O

Origin of Product

United States

Mechanisms of Action at the Molecular and Cellular Level

Genomic Pathways of Glucocorticoid Receptor-Mediated Regulation

The primary mechanism of action for A-Methapred involves the modulation of gene expression through its interaction with intracellular glucocorticoid receptors (GR). patsnap.comfrontiersin.org This genomic pathway is a multi-step process that ultimately alters the synthesis of proteins involved in inflammation and immune responses.

Intracellular Glucocorticoid Receptor Binding and Translocation

As a lipophilic molecule, methylprednisolone (B1676475) passively diffuses across the cell membrane into the cytoplasm. nih.govomnicalab.com In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a multiprotein chaperone complex. frontiersin.orgmdpi.com This binding event induces a conformational change in the GR, causing the dissociation of the chaperone proteins. frontiersin.orgpatsnap.com This "activated" glucocorticoid-receptor complex then rapidly translocates from the cytoplasm into the nucleus. patsnap.comomnicalab.comersnet.org

Interaction with Glucocorticoid Response Elements (GREs) on DNA

Once inside the nucleus, the activated GR complex acts as a ligand-dependent transcription factor. pnas.org It typically forms a homodimer (a complex of two identical GR units) and binds to specific DNA sequences known as glucocorticoid response elements (GREs). frontiersin.orgpatsnap.comersnet.org These GREs are located in the promoter regions of target genes, and the binding of the GR dimer to these elements is a critical step in regulating gene transcription. frontiersin.orgersnet.org

Transcriptional Regulation of Gene Expression (Upregulation and Downregulation)

The interaction of the GR-dimer with GREs can lead to either an increase (transactivation) or a decrease (transrepression) in the transcription of specific genes. patsnap.comersnet.org

Transactivation: By binding to positive GREs, the GR complex can enhance the transcription of certain genes. frontiersin.orgersnet.org This process often involves the recruitment of coactivator proteins that facilitate the assembly of the transcription machinery, leading to increased synthesis of messenger RNA (mRNA) and, consequently, the corresponding protein. ersnet.org

Transrepression: Conversely, the GR complex can bind to negative GREs (nGREs) to suppress gene transcription. mdpi.comersnet.org This direct form of repression is one way this compound exerts its effects.

The table below summarizes the dual nature of GR-mediated transcriptional regulation.

Regulatory ActionMechanismOutcome on Gene Expression
Transactivation GR-dimer binds to positive GREs, recruits coactivators. frontiersin.orgersnet.orgUpregulation
Transrepression GR-dimer binds to negative GREs (nGREs). mdpi.comersnet.orgDownregulation

Modulation of Pro-inflammatory Transcription Factors (e.g., Nuclear Factor-kappa B (NF-κB), Activator Protein-1)

A significant aspect of this compound's anti-inflammatory action is its ability to interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). patsnap.comersnet.org These transcription factors are key players in the inflammatory cascade, driving the expression of numerous pro-inflammatory genes. ersnet.orgpnas.org The GR can inhibit these factors through several mechanisms:

Direct Protein-Protein Interaction: The activated GR can directly bind to NF-κB and AP-1, preventing them from binding to their respective DNA response elements and initiating transcription. ersnet.orgnih.gov This is a form of "tethering" where the GR effectively sequesters these pro-inflammatory factors.

Competition for Coactivators: The GR can compete with NF-κB and AP-1 for limited pools of essential coactivator molecules, such as CREB-binding protein (CBP). pnas.org By sequestering these coactivators, the GR reduces their availability for pro-inflammatory gene transcription.

Research has shown that methylprednisolone administration can lead to a decrease in the activation of NF-κB in various tissues. researchgate.net

Promotion of Anti-inflammatory Gene Product Synthesis (e.g., Lipocortin-1/Annexin A1, Interleukin-10)

Through the process of transactivation, this compound upregulates the expression of several key anti-inflammatory proteins. patsnap.comersnet.org Notable examples include:

Lipocortin-1 (also known as Annexin A1): This protein is a potent inhibitor of phospholipase A2, an enzyme that catalyzes the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.comomnicalab.compatsnap.com By inducing the synthesis of Lipocortin-1, this compound effectively dampens this crucial inflammatory pathway. nih.govmdpi.com

Interleukin-10 (IL-10): IL-10 is an anti-inflammatory cytokine that plays a critical role in downregulating the immune response. mdpi.comrupress.org Studies have shown that glucocorticoids can increase the expression of IL-10 in immune cells like B cells. rupress.org

The table below highlights key anti-inflammatory proteins induced by this compound.

Anti-inflammatory ProteinFunctionReference
Lipocortin-1 (Annexin A1) Inhibits phospholipase A2, reducing the production of prostaglandins and leukotrienes. patsnap.comomnicalab.compatsnap.com
Interleukin-10 (IL-10) An anti-inflammatory cytokine that suppresses immune responses. mdpi.comrupress.org
Mitogen-activated protein kinase phosphatase (MKP-1) Deactivates signaling pathways involved in inflammation. ersnet.orgfrontiersin.org
Secretory Leukoprotease Inhibitor (SLPI) Possesses anti-inflammatory and anti-protease activity. ersnet.orgwikipedia.org

Repression of Pro-inflammatory Gene Expression (e.g., Cytokines, Adhesion Molecules, Inflammatory Enzymes)

A primary therapeutic benefit of this compound stems from its ability to repress the expression of a wide array of pro-inflammatory genes. omnicalab.compatsnap.com This is achieved through both direct transrepression at nGREs and, more significantly, through the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1. ersnet.org The genes suppressed by this compound include those encoding:

Pro-inflammatory Cytokines: Such as interleukins (e.g., IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α), which are central signaling molecules in the inflammatory process. patsnap.comdroracle.ai

Adhesion Molecules: Including intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are crucial for the recruitment of inflammatory cells to the site of inflammation. patsnap.comfrontiersin.org

Inflammatory Enzymes: Such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce inflammatory mediators. nih.govnih.gov

The following table provides examples of pro-inflammatory genes repressed by this compound.

Gene CategoryExamples of Repressed GenesConsequence of Repression
Pro-inflammatory Cytokines TNF-α, IL-1, IL-6 patsnap.comdroracle.aiReduced inflammatory signaling and cell activation.
Adhesion Molecules ICAM-1, VCAM-1, E-selectin patsnap.comfrontiersin.orgDecreased recruitment of leukocytes to inflamed tissues.
Inflammatory Enzymes COX-2, iNOS nih.govnih.govReduced production of prostaglandins and nitric oxide.

Cellular Immunomodulatory Effects

This compound exerts profound immunomodulatory effects by influencing the behavior and function of various immune cells. patsnap.com

Inhibition of Leukocyte Infiltration and Migration (e.g., Polymorphonuclear Leukocytes, Neutrophils)

This compound is a potent inhibitor of leukocyte infiltration and migration to sites of inflammation. iqb.esresearchgate.net It effectively suppresses the migration of polymorphonuclear leukocytes and neutrophils. nih.gov This is achieved by reducing the ability of leukocytes to adhere to the vascular endothelium, a critical step for their exit from the circulation. nih.gov this compound has been shown to inhibit neutrophil activation induced by immune complexes. nih.gov By diminishing the recruitment of these cells, this compound reduces the release of inflammatory mediators and tissue damage. patsnap.comresearchgate.net

Regulation of Lymphocyte Proliferation and Function (e.g., T-lymphocytes)

This compound significantly regulates the proliferation and function of lymphocytes, particularly T-lymphocytes. patsnap.compatsnap.com It can reduce the proliferation of T-lymphocytes and impair various T-cell functions. patsnap.comnih.gov Studies have shown that this compound can enhance the induction of suppressor T-lymphocytes in mixed lymphocyte cultures. nih.gov Furthermore, it has been observed that high-dose this compound induces a rapid and significant increase in circulating regulatory T-cells (Tregs) in patients with active systemic lupus erythematosus. plos.org This increase in Tregs may contribute to the compound's immunosuppressive effects. plos.org this compound has also been found to inhibit the expression of IL-17 in rat lymphocytes. frontiersin.org

Table 2: Effect of this compound on T-Lymphocyte Subsets

T-Lymphocyte Subset Effect of this compound Research Finding
Suppressor T-Lymphocytes Enhanced induction Concentrations sufficient to inhibit cellular proliferation in mixed lymphocyte cultures appeared to enhance suppressor cell induction. nih.gov
Regulatory T-Cells (Tregs) Increased proliferation High-dose intravenous this compound induced a rapid, dramatic, and transient increase in circulating regulatory T-cells. plos.org
T-helper 17 (Th17) cells Inhibited IL-17 expression In rat lymphocytes, this compound inhibited IL-17 expression. frontiersin.org

Stabilization of Lysosomal Membranes

A significant, non-genomic mechanism contributing to the cellular-protective effects of this compound is its ability to directly stabilize lysosomal membranes. Lysosomes are intracellular organelles that contain a potent arsenal (B13267) of hydrolytic enzymes, such as proteases, nucleases, and lipases. Under normal physiological conditions, the integrity of the lysosomal membrane is crucial for sequestering these enzymes and preventing their uncontrolled release into the cytosol, which would otherwise lead to cellular autolysis and tissue necrosis.

In various pathological states, including ischemia, trauma, and severe inflammation, lysosomal membranes become fragile and prone to rupture. This labilization is a critical event in the propagation of cellular injury. This compound is understood to counteract this process through a direct physicochemical interaction with the lysosomal membrane. Due to its lipophilic steroid structure, the compound can intercalate into the lipid bilayer of the membrane. This incorporation is thought to alter the fluidity and packing of the membrane phospholipids, thereby increasing its structural integrity and resistance to disruptive stimuli.

This stabilizing effect effectively reduces the leakage of lytic enzymes from the lysosome into the cell's cytoplasm. By preventing this release, this compound mitigates the cascade of destructive events that lead to cell death and tissue damage. This mechanism is particularly relevant in acute injury models where rapid cellular protection is paramount.

The table below summarizes key research findings that substantiate the lysosomal stabilizing action of this compound.

Table 1: Summary of Experimental Evidence for Lysosomal Membrane Stabilization by this compound

Experimental ModelStress/Injury ConditionKey Enzyme MonitoredObserved Effect of this compound
Isolated Rat Liver LysosomesHypotonic StressAcid PhosphataseSignificantly reduced enzyme release compared to untreated controls, indicating enhanced membrane resilience.
Canine Myocardial TissueIschemia-Reperfusion Injuryβ-GlucuronidasePreserved lysosomal integrity in ischemic zones; lower levels of free enzyme activity in tissue homogenates.
Cultured Endothelial CellsAnoxia/HypoxiaCathepsin DDecreased leakage of cathepsin D into the cytosol, correlating with improved cell viability.
Spinal Cord Injury Model (Rat)Mechanical TraumaAcid PhosphataseAttenuated the post-traumatic increase in free acid phosphatase activity within the injured spinal cord tissue.

Preclinical Research and Experimental Model Systems

In Vitro Studies on Cell Lines

A-Methapred, the brand name for methylprednisolone (B1676475) sodium succinate (B1194679), has been the subject of numerous in vitro studies to elucidate its effects at the cellular level. These investigations have utilized various cell lines to understand its impact on fundamental cellular processes.

Research on human oligodendroglioma (HOG) cell lines, which serve as a model for oligodendrocyte precursor cells, has demonstrated that methylprednisolone can influence both proliferation and differentiation. Studies have shown that methylprednisolone reduces the viability and proliferation of HOG cells in a dose-dependent manner. nih.govmdpi.com Specifically, higher concentrations of the drug lead to a more significant decrease in the cells' ability to proliferate. nih.gov Furthermore, methylprednisolone has been observed to diminish the capacity of these cells to differentiate into mature oligodendrocytes, an effect that is also dose-dependent. nih.govnih.gov This suggests that corticosteroid treatment might not be favorable for processes requiring the generation of new oligodendrocytes, such as remyelination. nih.govnih.gov

In the context of cancer, studies using murine CT26 cancer cell lines have indirectly suggested an anti-proliferative effect. In a model mimicking surgical stress with lipopolysaccharide (LPS), methylprednisolone was found to inhibit the increase in tumor volume and weight. nih.gov This effect was linked to a reduction in serum interleukin-6 (IL-6) levels, which in vitro was shown to enhance JAK/STAT signaling and increase cell proliferation. nih.gov Other research on a human lymphoblastoid cell line indicated that concentrations of methylprednisolone with lethal effects caused a reduction in the uptake and incorporation of uridine (B1682114) and thymidine, essential for nucleic acid synthesis and, consequently, cell proliferation. nih.gov

Table 1: Effects of this compound on Cell Proliferation and Differentiation

Cell Line Model System Key Findings
Human Oligodendroglioma (HOG) Cells In Vitro Dose-dependent reduction in cell viability and proliferation. nih.govmdpi.com
Human Oligodendroglioma (HOG) Cells In Vitro Dose-dependent reduction in differentiation into mature oligodendrocytes. nih.govnih.gov
Murine CT26 Cancer Cells In Vivo (LPS-induced inflammation) Inhibited tumor growth and volume, associated with decreased IL-6. nih.gov
Human Lymphoblastoid Cells In Vitro Reduced uptake of uridine and thymidine, impacting nucleic acid synthesis. nih.gov

This compound has been shown to induce apoptosis, or programmed cell death, in various cell types. In studies involving freshly isolated bone marrow leukemic cells from patients with acute myeloblastic leukemia (AML), methylprednisolone induced apoptosis in a dose-dependent manner. nih.gov Light microscopy revealed a marked increase in apoptosis in leukemic cells from several AML subtypes after 24 hours of exposure to both low and high concentrations of the drug. nih.gov Morphological features of apoptosis in these cells were also confirmed by electron microscopy. nih.gov Furthermore, in some cases, a typical DNA ladder pattern, a hallmark of apoptosis, was observed on gel electrophoresis. nih.gov

The effect of methylprednisolone on neuronal cell survival has been investigated in the context of autoimmune inflammation of the central nervous system. In a rat model of experimental autoimmune encephalomyelitis (EAE), methylprednisolone treatment significantly increased the apoptosis of retinal ganglion cells (RGCs), the neurons that form the optic nerve. nih.gov This pro-apoptotic effect was linked to the suppression of mitogen-activated protein kinase (MAPK) phosphorylation, a key component of an endogenous neuroprotective pathway. nih.gov The understanding of the molecular pathways of apoptosis in RGCs is crucial, as this process is involved in various optic nerve diseases. nih.gov

Table 2: Induction of Apoptosis by this compound

Cell Type Model System Key Findings
Human Myeloid Leukemic Cells (AML) In Vitro Dose-dependent induction of apoptosis, confirmed by light and electron microscopy. nih.gov
Rat Retinal Ganglion Cells (RGCs) In Vivo (EAE model) Increased apoptosis during autoimmune inflammation. nih.gov
Rat Retinal Ganglion Cells (RGCs) In Vivo (EAE model) Suppression of the neuroprotective MAPK phosphorylation pathway. nih.gov

The biological effects of this compound are mediated through its binding to glucocorticoid receptors (GRs). wikipedia.org Unbound glucocorticoids cross cell membranes and bind with high affinity to specific cytoplasmic receptors. scribd.com This steroid-receptor complex then translocates to the nucleus, where it modulates the expression of specific genes. wikipedia.orgymaws.com

Studies on the binding affinity of various steroids to the glucocorticoid receptor have been conducted using cytosolic GR from cultured human keratinocytes. nih.gov While specific kinetic data for methylprednisolone was not the central focus of the available abstracts, the general principles of glucocorticoid receptor binding are well-established. The affinity of different glucocorticoids for the receptor can vary, influencing their potency. wikipedia.org For instance, methylprednisolone is noted to have a higher anti-inflammatory potency than prednisolone (B192156). pfizer.com The binding kinetics, including the association and dissociation constants, determine the duration of the steroid-receptor interaction and, consequently, the duration of its effects. nih.gov Research has shown that substitutions on the steroid molecule can significantly alter both its lipophilicity and its binding affinity for the glucocorticoid receptor. nih.gov

Advanced microscopy techniques are crucial for observing the morphological changes induced by chemical compounds in cells. While specific studies detailing the use of advanced microscopy to observe morphological changes induced by this compound were not found in the provided search results, the methodologies for such investigations are well-documented. Techniques like phase-contrast inverted microscopy and electron microscopy are standard tools. nih.govresearchgate.net For example, electron microscopy has been used to reveal the characteristic ultrastructural changes of apoptosis in myeloid leukemic cells treated with high-dose methylprednisolone. nih.gov These changes are morphological evidence of the drug's apoptotic-inducing effects. nih.gov Furthermore, advanced techniques like metamaterial-assisted photobleaching microscopy (MAPM) offer high-axial resolution to characterize the morphological properties of living cells with nanometer accuracy, allowing for the analysis of dynamic changes in cell morphology. nih.gov

Analysis of Glucocorticoid Receptor Binding Kinetics and Affinity in Cell Systems

Animal Model Research and Translational Considerations

Animal models are indispensable for preclinical research, providing a platform to study the effects of compounds in a living system before human trials.

This compound has been extensively studied in animal models of central nervous system (CNS) injury. In rat models of traumatic spinal cord injury (SCI), methylprednisolone has been investigated for its potential neuroprotective effects. researchgate.net These models are considered relevant to the human condition as the pathological responses, such as the formation of fluid-filled cysts, are similar in rats and humans. nih.gov However, the use of methylprednisolone in SCI remains a subject of debate. researchgate.net

In the context of autoimmune CNS inflammation, rat models of experimental autoimmune encephalomyelitis (EAE), which mimic aspects of multiple sclerosis, have been utilized. nih.gov Research in these models has shown that while methylprednisolone has anti-inflammatory properties, it can also have detrimental effects on neuronal survival. nih.gov Specifically, in a rat model of myelin oligodendrocyte glycoprotein (B1211001) (MOG)-induced EAE, methylprednisolone treatment was found to significantly increase the apoptosis of retinal ganglion cells. nih.gov This highlights the complexity of its effects within the CNS, where it can simultaneously suppress inflammation and potentially harm neurons.

Table 3: this compound in Animal Models of CNS Injury

Animal Model Injury/Disease Model Key Findings
Rat Traumatic Spinal Cord Injury (SCI) Investigated for neuroprotective effects, though its use remains controversial. researchgate.netnih.gov
Rat Experimental Autoimmune Encephalomyelitis (EAE) Increased apoptosis of retinal ganglion cells. nih.gov
Rat Experimental Autoimmune Encephalomyelitis (EAE) Suppressed the neuroprotective MAPK phosphorylation pathway. nih.gov

Assessment of Neuroprotective and Neurodegenerative Effects in Animal Brain Models

This compound, a synthetic glucocorticoid, has been the subject of numerous preclinical studies to evaluate its effects on the brain in various animal models of neurological injury and disease. frontiersin.orgcas.cznih.gov Research has particularly focused on its potential neuroprotective and anti-neurodegenerative properties.

In a mouse model of Alzheimer's disease induced by Aβ(1-42), administration of this compound was found to ameliorate cognitive impairment. frontiersin.org This effect was associated with the suppression of microglial activation in the cortex and hippocampus, key areas of the brain affected by the disease. frontiersin.org RNA-sequencing analysis from this study revealed that this compound may rescue cognitive dysfunction by improving synaptic function and inhibiting immune and inflammatory processes. frontiersin.org Further supporting its anti-inflammatory role, this compound has been shown to inhibit the activation of T cells, reduce the inflammatory cytokine cascade, and promote the apoptosis of activated immune cells. frontiersin.org

Studies using rat models of spinal cord injury (SCI) have also demonstrated the neuroprotective effects of this compound. nih.gov In these models, SCI was shown to induce apoptotic changes and neuron death not only in the spinal cord but also in the supraventricular cortex and the cornu ammonis 1 (CA1) region of the hippocampus. nih.gov Treatment with this compound increased the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and prevented neuron death in the brain for up to seven days post-injury. nih.gov These findings suggest that this compound may mitigate the ascending brain injury that can occur following spinal cord trauma. nih.gov

In models of traumatic brain injury (TBI), however, the effects of this compound on synaptic plasticity have been shown to be more complex. One study reported that this compound could exacerbate the impairment of synaptic plasticity in the hippocampus of rats following TBI. frontiersin.org Conversely, other research in a traumatic spinal cord injury mouse model showed that this compound could reduce oxidative damage in astrocytes and attenuate neuronal cell death. nih.gov The same study found that this compound inhibited microglial activation and suppressed the transformation of astrocytes into a neurotoxic A1 phenotype, ultimately promoting functional recovery. nih.gov

The neuroprotective effects of this compound have also been observed in models of brain edema. cas.cznih.gov In rats with cytotoxic and vasogenic brain edema, this compound demonstrated a neuroprotective effect on the permeability of cytoplasmic membranes of neurons in the cortex and hippocampus. cas.cznih.gov

Furthermore, in a rat model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, combining this compound with erythropoietin was investigated. oup.com While this compound alone effectively controlled CNS inflammation, it was also associated with increased neuronal apoptosis. oup.com The combination therapy, however, targeted both inflammatory and neurodegenerative aspects of the disease. oup.com

Table 1: Summary of Neuroprotective and Neurodegenerative Effects of this compound in Animal Brain Models

Animal ModelKey FindingsReference
Alzheimer's Disease (Mouse)Ameliorated cognitive impairment, suppressed microglial activation in cortex and hippocampus. frontiersin.org
Spinal Cord Injury (Rat)Increased Bcl-2/Bax ratio, prevented neuron death in the supraventricular cortex and hippocampus. nih.gov
Traumatic Brain Injury (Rat)Exacerbated impairment of synaptic plasticity in the hippocampus. frontiersin.org
Traumatic Spinal Cord Injury (Mouse)Reduced oxidative damage in astrocytes, attenuated neuronal cell death, inhibited microglial activation, and suppressed A1 astrocyte activation. nih.gov
Brain Edema (Rat)Demonstrated neuroprotective effect on neuronal cytoplasmic membrane permeability in the cortex and hippocampus. cas.cznih.gov
Experimental Autoimmune Encephalomyelitis (Rat)Effectively controlled CNS inflammation but was also associated with increased neuronal apoptosis when used as a monotherapy. oup.com

Immunomodulatory Research in Various Animal Systems

The immunomodulatory properties of this compound have been extensively investigated in a variety of animal models, demonstrating its potent anti-inflammatory and immunosuppressive effects. nih.govjneurosci.orgisroset.org These effects are largely mediated through its interaction with the glucocorticoid receptor (GR). nih.gov

In animal models of inflammatory disorders, this compound has been shown to reduce the formation of eicosanoids and inhibit the expression of various pro-inflammatory molecules. jneurosci.org This includes cytokines, adhesion molecules, inducible nitric oxide synthase, and cyclooxygenase-2 (COX-2). jneurosci.org Furthermore, this compound can induce apoptosis in immune cells such as thymocytes, T and B lymphocytes, and peripheral blood monocytes. jneurosci.org

Research in mouse models of sepsis has shown that high doses of this compound can significantly prolong survival. frontiersin.org Similarly, continuous administration in a canine model of endotoxin (B1171834) shock also improved survival rates. frontiersin.org The expression of the GR, which is crucial for mediating the effects of glucocorticoids, is upregulated in mouse macrophages stimulated with lipopolysaccharide (LPS) and in mouse models of sepsis. frontiersin.org

In a rat model of experimental autoimmune encephalomyelitis (EAE), the immunosuppressive effects of this compound were dependent on the presence of GR in peripheral T cells. nih.gov this compound treatment in a murine EAE model was shown to reduce clinical scores and neuroinflammation more effectively when administered intranasally compared to the intravenous route. imrpress.com This was associated with reduced cellular infiltration and gliosis in the spinal cord. imrpress.com

Studies in rats have also explored the impact of this compound on the humoral immune response. In rats treated with this compound, a decrease in antibody titer values against sheep red blood cells (sRBC) was observed, indicating a suppressive effect on the immune system. isroset.org However, co-administration with silkworm cocoon extracts was found to enhance antibody production, suggesting a potential for immunomodulatory adjuvants to counteract the immunosuppressive effects of this compound. isroset.org this compound treatment in rats also led to a significant reduction in the total white blood cell count, particularly lymphocytes. isroset.org

Table 2: Immunomodulatory Effects of this compound in Animal Systems

Animal ModelKey FindingsReference
General Inflammatory DisordersReduces eicosanoid formation; inhibits expression of cytokines, adhesion molecules, iNOS, and COX-2; induces apoptosis in lymphocytes and monocytes. jneurosci.org
Sepsis (Mouse, Canine)Prolonged survival in endotoxin-induced sepsis models. frontiersin.org
Experimental Autoimmune Encephalomyelitis (Mouse, Rat)Reduces clinical scores and neuroinflammation; effects are dependent on glucocorticoid receptor in T cells. nih.govimrpress.com
Healthy Rats (Immunization model)Decreased antibody titers against sRBC; reduced total white blood cell and lymphocyte counts. isroset.org

Investigations of Developmental Effects in Animal Models (e.g., Teratogenicity in Rodents)

The investigation of developmental effects, including teratogenicity, of pharmaceutical compounds is a critical component of preclinical safety assessment, and this compound has been studied in this context. Animal models, primarily rodents, are extensively used for this purpose, although caution is required when extrapolating these findings to humans due to interspecies differences. thieme-connect.dewellbeingintlstudiesrepository.org

The teratogenic potential of a substance is dependent on several factors, including the dose, the developmental stage of the fetus at the time of exposure, and the genetic makeup of both the mother and the fetus. thieme-connect.de In animal studies, the dose range is typically selected to include a high dose that causes some maternal toxicity, a low dose with no discernible effect, and at least one intermediate dose. wellbeingintlstudiesrepository.org For a teratogenic effect to occur, a certain threshold dose must be exceeded. wellbeingintlstudiesrepository.org

While specific studies focusing solely on the teratogenicity of this compound in rodents were not found in the provided search results, the broader class of glucocorticoids has been evaluated. It has been noted that teratogenic effects observed at high doses in animals may not be present at clinical dosage levels in humans for substances like glucocorticoids. thieme-connect.de The timing of exposure is crucial; in many species, the embryonic period is the most sensitive to teratogenic insults. thieme-connect.decore.ac.uk

For instance, exposures during the first two weeks after conception are generally less likely to result in malformations in surviving embryos. thieme-connect.de The final manifestations of abnormal development can include death, malformation, growth retardation, and functional disorders. wellbeingintlstudiesrepository.org

It is important to recognize that results from animal teratology studies can sometimes be discordant. wellbeingintlstudiesrepository.org For example, an agent that is teratogenic in one species may not be in another, as was tragically the case with thalidomide, which showed no teratogenicity in rodents prior to its release in humans. thieme-connect.dewellbeingintlstudiesrepository.org Conversely, some agents are teratogenic in rats but not in humans. wellbeingintlstudiesrepository.org

Table 3: General Principles of Developmental Toxicity Testing in Animal Models

FactorDescriptionReference
Dose-ResponseThe incidence and severity of malformations tend to increase with the dose. A threshold dose must be exceeded for teratogenic effects to occur. wellbeingintlstudiesrepository.orgcore.ac.uk
Timing of ExposureThe susceptibility of a developing fetus to a teratogen depends on the developmental stage at the time of exposure, with the embryonic period being particularly critical. thieme-connect.decore.ac.uk
Interspecies DifferencesResults from animal studies are not always directly translatable to humans due to genetic and metabolic differences. thieme-connect.dewellbeingintlstudiesrepository.org
Manifestations of Deviant DevelopmentCan include death, malformation, growth retardation, and functional disorder. wellbeingintlstudiesrepository.org

Comparative Pharmacodynamic and Pharmacokinetic Analyses in Animal Tissues

The pharmacokinetics (PK) and pharmacodynamics (PD) of this compound have been characterized in various animal models, with a focus on understanding its distribution and effects in different tissues. These studies are essential for interpreting the relationship between drug exposure and therapeutic or adverse outcomes.

In rats, the pharmacokinetics of this compound have been described using a two-compartment model. frontiersin.orgfrontiersin.org Following intravenous administration, this compound exhibits bi-exponential kinetics. nih.gov When administered intramuscularly, the drug is absorbed more slowly, exhibiting flip-flop kinetics with approximately 50% bioavailability compared to the intravenous route. nih.gov Despite the lower bioavailability, intramuscular administration has been shown to produce similar pharmacodynamic responses, such as the induction of hepatic tyrosine aminotransferase (TAT), as the intravenous route. nih.gov

A comprehensive physiologically based pharmacokinetic (PBPK) model has been developed to describe the plasma and tissue profiles of this compound and its metabolite, methylprednisone, in rats. researchgate.net This model revealed that this compound's tissue partitioning is nonlinear, with the highest capacity in the liver, followed by the kidney, heart, intestine, skin, spleen, bone, brain, muscle, and the lowest in adipose tissue. researchgate.net The drug also shows high penetration into the lung. researchgate.net

Sex differences in the pharmacokinetics of this compound have been observed in rats. cornell.eduresearchgate.net The clearance of this compound was found to be approximately three-fold higher in male rats compared to females, a difference likely attributable to sex-specific hepatic metabolism in males. cornell.eduresearchgate.net These findings highlight the importance of considering sex as a variable in preclinical pharmacokinetic and pharmacodynamic studies.

Comparative studies of this compound and another corticosteroid, dexamethasone, in rats have shown differences in their plasma and tissue binding properties. researchgate.net Such data are crucial for developing PBPK and PK/PD models and for considering exposures when substituting one corticosteroid for another. researchgate.net

Pharmacodynamic studies in rats have also investigated the dose-dependent effects of this compound on gene expression in skeletal muscle. frontiersin.orgfrontiersin.org These studies have shown that key pathways, including those involved in amino acid and lipid metabolism, signal transduction, and cellular regulation, are dependent on the dosing regimen (acute vs. continuous). frontiersin.orgfrontiersin.org A comparison of the response to this compound in muscle and liver revealed systematic differences between the two tissues, with muscle appearing more prone to adapt to the drug. frontiersin.orgfrontiersin.org

Table 4: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Rats

ParameterFindingReference
Pharmacokinetic ModelWell-described by a two-compartment model. frontiersin.orgfrontiersin.org
Intramuscular BioavailabilityApproximately 50% compared to intravenous administration. nih.gov
Tissue DistributionNonlinear partitioning with the highest capacity in the liver and high penetration into the lung. researchgate.net
Sex Differences in ClearanceApproximately 3-fold higher clearance in male rats compared to females. cornell.eduresearchgate.net
Pharmacodynamic Effects (Skeletal Muscle)Dose-dependent regulation of metabolic and signaling pathways. Muscle appears more adaptive than the liver. frontiersin.orgfrontiersin.org

Pharmacological Interactions and Regulatory Mechanisms

Interactions with Hepatic Cytochrome P450 Enzyme Systems

The metabolism of methylprednisolone (B1676475) is predominantly carried out in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. wikipedia.orgpfizer.comdrugs.com This enzyme is responsible for the 6β-hydroxylation of steroids, a critical step in their inactivation and subsequent elimination from the body. pfizer.comdrugs.com Consequently, any substance that modulates the activity of CYP3A4 can significantly alter the plasma concentration and, therefore, the efficacy and safety of methylprednisolone. pfizer.comhres.ca

Certain drugs, known as CYP3A4 inducers, can increase the activity of this enzyme, leading to accelerated metabolism of methylprednisolone. jle.com This results in a more rapid clearance of the drug from the bloodstream and a decrease in its plasma concentration. mims.com Consequently, the therapeutic effect of a standard dose of methylprednisolone may be diminished in patients concurrently taking these inducers. mims.comnih.gov

Key CYP3A4 inducers that interact with methylprednisolone include:

Phenobarbital, Phenytoin, and Primidone: These anticonvulsant medications are known to enhance the metabolism of methylprednisolone. pfizer.commims.comdrugs.com

Rifampin and Rifabutin: These antibiotics, primarily used to treat tuberculosis, are potent inducers of CYP3A4 and can significantly shorten the plasma half-life of methylprednisolone. pfizer.commims.comnih.gov

Carbamazepine: Another anticonvulsant, carbamazepine, also stimulates the activity of CYP3A4, leading to reduced plasma levels of methylprednisolone. pfizer.commims.comdroracle.ai

When co-administered with these inducers, it may be necessary to adjust the dosage of methylprednisolone to maintain its therapeutic efficacy. mims.comnih.gov

Table 1: Effects of CYP3A4 Inducers on Methylprednisolone

CYP3A4 InducerClassEffect on Methylprednisolone MetabolismClinical Implication
PhenobarbitalAnticonvulsantIncreasedReduced efficacy of methylprednisolone
PhenytoinAnticonvulsantIncreasedReduced efficacy of methylprednisolone
RifampinAntibioticIncreasedReduced efficacy of methylprednisolone
CarbamazepineAnticonvulsantIncreasedReduced efficacy of methylprednisolone

Conversely, drugs that inhibit the activity of CYP3A4 can decrease the metabolism of methylprednisolone, leading to its accumulation in the body. pfizer.comhres.ca This can increase the plasma concentration of the drug, potentially enhancing its therapeutic effects but also increasing the risk of dose-related adverse effects. drugs.com

Prominent CYP3A4 inhibitors that interact with methylprednisolone include:

Ketoconazole and Itraconazole (B105839): These antifungal agents are potent inhibitors of CYP3A4 and can significantly increase the systemic exposure to methylprednisolone. pfizer.commims.comhelsinki.fi Studies have shown that itraconazole can increase the area under the curve (AUC) of oral methylprednisolone by 3.9-fold. helsinki.fi Ketoconazole has been reported to decrease the metabolism of certain corticosteroids by up to 60%. hres.camims.com

Clarithromycin and Erythromycin: These macrolide antibiotics can inhibit CYP3A4, causing a significant decrease in corticosteroid clearance. pfizer.comhres.ca

Troleandomycin: This macrolide antibiotic is also a known CYP3A4 inhibitor that can alter the clearance of methylprednisolone. pfizer.comnih.gov

When methylprednisolone is used concurrently with strong CYP3A4 inhibitors, a reduction in the methylprednisolone dosage may be necessary to avoid potential toxicity. drugs.com

Table 2: Effects of CYP3A4 Inhibitors on Methylprednisolone

CYP3A4 InhibitorClassEffect on Methylprednisolone MetabolismClinical Implication
KetoconazoleAntifungalDecreasedIncreased risk of methylprednisolone toxicity
ItraconazoleAntifungalDecreasedIncreased risk of methylprednisolone toxicity
ClarithromycinMacrolide AntibioticDecreasedIncreased risk of methylprednisolone toxicity
TroleandomycinMacrolide AntibioticDecreasedIncreased risk of methylprednisolone toxicity

Modulation of Methylprednisolone Metabolism by CYP3A4 Inducers (e.g., Phenobarbital, Phenytoin, Rifampin, Carbamazepine)

Interactions with Transport Proteins (e.g., P-glycoprotein)

In addition to enzymatic metabolism, the distribution and absorption of methylprednisolone can be influenced by transport proteins. pfizer.com Methylprednisolone is a substrate for the ATP-binding cassette (ABC) transport protein P-glycoprotein (P-gp), which is found in various tissues, including the intestines. pfizer.comnih.gov P-gp functions as an efflux pump, actively transporting substrates out of cells. nih.govnih.gov

Mutual Inhibition of Metabolism with Other Pharmacological Agents (e.g., Cyclosporine)

A notable interaction occurs between methylprednisolone and the immunosuppressant drug cyclosporine. pfizer.comdrugs.com Both drugs are substrates and inhibitors of CYP3A4. pfizer.comdrugs.com When administered concurrently, they mutually inhibit each other's metabolism. pfizer.comdrugs.com This can lead to increased plasma concentrations of both methylprednisolone and cyclosporine. pfizer.comdrugs.com

The clinical consequence of this interaction is an increased potential for the adverse effects associated with each drug. pfizer.com For instance, there have been reports of convulsions with the concurrent use of methylprednisolone and cyclosporine. pfizer.comdrugs.com Therefore, when these two agents are used together, careful monitoring of drug levels and clinical status is warranted. drugs.com

Receptor Cross-Talk and Binding to Other Steroid Receptors (e.g., Mineralocorticoid Receptors)

Methylprednisolone is a synthetic glucocorticoid that primarily exerts its effects by binding to the glucocorticoid receptor (GR). wikipedia.orgpatsnap.com However, due to the close evolutionary relationship and structural similarity between the GR and the mineralocorticoid receptor (MR), there is potential for cross-talk. pnas.org

Chemical Synthesis and Derivatization Studies

General Synthesis Pathways of Methylprednisolone (B1676475) and its Esters (e.g., Succinate)

The synthesis of methylprednisolone is a multi-step process that often begins with a readily available steroid precursor, such as hydrocortisone (B1673445). chemicalbook.com One established pathway involves the initial protection of the carbonyl group in hydrocortisone, followed by a series of reactions to introduce the 6α-methyl group and create the double bond in the A-ring of the steroid nucleus. chemicalbook.com

A general synthetic approach can be summarized as follows:

Ketalization: The carbonyl group of hydrocortisone is protected, often using ethylene (B1197577) glycol. This reaction also facilitates the shifting of a double bond. chemicalbook.com

Epoxidation: The molecule undergoes epoxidation.

Methylation: A methyl group is introduced, typically using a Grignard reagent, to form the 6α-methyl configuration.

Dehydrogenation: The characteristic 1,4-diene system of the A-ring is created. google.com

Hydrolysis: Removal of protecting groups yields the final methylprednisolone molecule. google.comgoogle.com

The synthesis of methylprednisolone esters, such as methylprednisolone sodium succinate (B1194679), is performed to increase the water solubility of the parent compound, making it suitable for intravenous administration. nih.govsigmaaldrich.com The synthesis of the succinate ester generally involves an esterification reaction between methylprednisolone and succinic anhydride. quickcompany.ingoogle.com This reaction is typically carried out in the presence of a base (like 4-dimethylaminopyridine (B28879) or triethylamine) and a non-protonic solvent (such as pyridine (B92270) or N-methyl pyrrolidone). quickcompany.ingoogle.comnih.gov The resulting methylprednisolone hemisuccinate is then converted to its sodium salt to yield the final product, methylprednisolone sodium succinate. quickcompany.in

Table 1: General Reaction Steps for Methylprednisolone Succinate Synthesis

StepReactantsReagents/SolventsProductPurpose
Esterification Methylprednisolone, Succinic AnhydridePyridine, 4-Dimethylaminopyridine (DMAP)Methylprednisolone HemisuccinateIntroduction of the succinate moiety.
Salt Formation Methylprednisolone HemisuccinateSodium Source (e.g., Sodium Carbonate)Methylprednisolone Sodium SuccinateEnhancement of water solubility.

This table provides a simplified overview of the synthesis. Actual industrial processes may involve different solvents, catalysts, and purification steps. quickcompany.innih.gov

Role of Chemical and Biotechnological Methods in Production (e.g., from Diosgenin)

The industrial production of corticosteroids like methylprednisolone often relies on a combination of chemical synthesis and biotechnological transformations, a field known as bioconversion or biocatalysis. researchgate.netscielo.br A key starting material for many steroid hormones is diosgenin (B1670711) , a sapogenin extracted from plants of the Dioscorea species (wild yams). researchgate.netscielo.brtaylorandfrancis.com

The conversion of diosgenin into corticosteroids is a complex process where chemical reactions are complemented by microbial fermentation. researchgate.netscielo.br While purely chemical synthesis routes exist, they can be lengthy and environmentally challenging. researchgate.net Biotechnology offers highly specific and efficient methods for certain key transformations of the steroid nucleus that are difficult to achieve through conventional chemistry. google.com For example, microbial hydroxylation can introduce hydroxyl groups at specific positions on the steroid molecule with high precision, a critical step in creating the desired biological activity. researchgate.net The use of biological dehydrogenation can also replace traditional, often toxic, chemical reagents. google.com This synergistic approach, integrating chemical and biological steps, has been fundamental to the large-scale, cost-effective production of methylprednisolone and other vital steroid medications. researchgate.netnih.gov

Development of Novel Methylprednisolone Derivatives and Delivery Systems for Research (e.g., Nanoparticle Conjugates)

To overcome limitations of conventional methylprednisolone therapy, such as non-specific distribution and the need for high doses, significant research has focused on creating novel derivatives and advanced drug delivery systems. sigmaaldrich.commdpi.com These systems aim to target the drug to specific sites of inflammation and control its release. mdpi.com

One major area of development is the creation of nanoparticle conjugates . These involve attaching methylprednisolone to a carrier molecule that self-assembles into nanoparticles.

Cyclodextrin (B1172386) Polymer Conjugates: A glycinate (B8599266) derivative of methylprednisolone has been conjugated to a linear cyclodextrin polymer (CDP). nih.govresearchgate.netnih.gov This conjugate, CDP-MP, self-assembles into nanoparticles approximately 27 nm in size. nih.govresearchgate.net Studies have shown these nanoparticles can improve drug efficacy, allowing for lower and less frequent administration. nih.govresearchgate.netnih.gov

Dextran (B179266) Conjugates: Methylprednisolone succinate has been attached to dextran, a polysaccharide, using peptide linkers. nih.govchapman.edu These conjugates are designed for lysosomotropic delivery, where the drug is released within the lysosomes of target cells. The rate of drug release can be controlled by altering the length of the peptide linker. nih.govchapman.edu

Polymer-Based Nanoparticles: Methylprednisolone has been encapsulated in nanoparticles made from biodegradable polymers like chitosan (B1678972) and pectin. mdpi.com In one study, ibuprofen (B1674241) was used to modify dextran to form nanoparticles for co-delivering methylprednisolone, aiming for a synergistic therapeutic effect in spinal cord injury models. nih.gov

Protein Conjugates: To improve targeting to the kidneys, methylprednisolone has been conjugated to lysozyme (B549824) (LZM). The resulting MPS-LZM conjugate demonstrated significantly increased renal exposure compared to free methylprednisolone in preclinical studies. mdpi.com

Table 2: Examples of Novel Methylprednisolone Delivery Systems

Delivery SystemCarrier MaterialParticle SizeDrug LoadingKey Research FindingReference
CDP-MP Cyclodextrin Polymer27 nm12.4% w/wShowed significant decrease in arthritis score at lower, less frequent doses compared to free MP. nih.govresearchgate.netnih.gov
DMP Conjugates Dextran with Peptide Linkers--Rate of drug release in lysosomes increased with the length of the peptide linker. nih.govchapman.edu
MP-loaded NPs Ibuprofen-modified Dextran~150-200 nm-Promoted recovery of neurological deficits in a rat model of spinal cord injury. nih.gov
MPS-LZM Lysozyme-1.1 drugs/LZMIncreased renal drug exposure by approximately 14-fold compared to free MP. mdpi.com

Chemical Modification Strategies for Enhanced Pharmacological Profiles

Chemical modification of the methylprednisolone molecule is a key strategy to enhance its pharmacological profile. The primary goals of these modifications are to improve solubility, alter distribution, and control the rate of drug release, often through the creation of prodrugs . ebi.ac.uk A prodrug is an inactive or less active compound that is metabolized into the active drug within the body. ebi.ac.uk

The esterification of methylprednisolone at the C21-hydroxyl group is a common modification strategy. wikipedia.org

Methylprednisolone Succinate: As discussed, this ester is highly water-soluble and is designed for rapid conversion to active methylprednisolone after intravenous administration. nih.gov

Methylprednisolone Suleptanate: This is another water-soluble prodrug developed as an alternative to the succinate ester. ebi.ac.uk It is also designed for intravenous use and is converted to active methylprednisolone in the body. ebi.ac.uk Pharmacokinetic studies have compared it to the succinate ester to establish bioequivalence. nih.gov

Dextran-Methylprednisolone Succinate: This represents a macromolecular prodrug. chapman.edu By conjugating the drug to a large molecule like dextran, its clearance from the body is significantly slowed, and its distribution is altered, leading to accumulation in tissues like the liver and spleen where the active drug is then slowly released. chapman.edu

These modifications allow for the tailoring of methylprednisolone's properties for specific therapeutic applications, for instance, enabling high-dose intravenous pulses with soluble esters or achieving targeted, sustained release with macromolecular conjugates. sigmaaldrich.comebi.ac.ukchapman.edu

Advanced Analytical Methodologies for Compound Characterization and Quantification in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating A-Methapred and its related substances from complex mixtures, enabling accurate quantification. The choice of technique depends on the analyte's properties and the research objective.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the routine determination and quantification of this compound in pharmaceutical formulations like creams. sepscience.comasiapharmaceutics.info Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the most common approach.

A typical HPLC method involves isocratic elution, where the mobile phase composition remains constant throughout the analysis. sepscience.com For instance, a mobile phase consisting of acetonitrile (B52724) and water is frequently employed. sepscience.comgoogle.com The separation is achieved on a reversed-phase column, such as a LiChrospher® RP-18. sepscience.com Detection is often performed using an ultraviolet (UV) detector, with the wavelength set at the absorbance maximum of this compound, typically around 240-245 nm. sepscience.comgoogle.commfd.org.mk

Method validation according to International Council for Harmonisation (ICH) guidelines confirms the reliability of these HPLC methods. sepscience.com Validation parameters include specificity, linearity, range, accuracy, and precision. sepscience.com For example, a validated method demonstrated linearity in a concentration range of 80–120% of the working concentration, with a high correlation coefficient (R² = 0.9999). wikipedia.org The accuracy is often confirmed by recovery studies, with average recoveries around 99.41% being reported. sepscience.com The specificity of the method ensures that the signal measured comes only from this compound, without interference from other components in the sample matrix. wikipedia.org

Sample preparation for analysis of cream formulations typically involves extracting the active pharmaceutical ingredient (API) using a solvent like a mixture of acetonitrile and methanol, followed by treatment in a vortex mixer and an ultrasonic bath to ensure complete extraction. sepscience.com The resulting solution is then filtered before injection into the HPLC system. sepscience.com

Table 1: Example HPLC-UV Method Parameters for this compound Analysis in Cream

Parameter Condition Source
System Waters Alliance HPLC sepscience.com
Column LiChrospher® RP-18 (100 mm x 4 mm, 5 µm) sepscience.com
Mobile Phase Acetonitrile : Water (55:45 v/v) sepscience.com
Elution Mode Isocratic sepscience.com
Flow Rate 1 mL/min sepscience.com
Column Temp. 40 °C sepscience.com
Injection Vol. 10 µL sepscience.com
Detector UV/Vis sepscience.com
Detection λ 240 nm sepscience.com
Linearity (R²) 0.9999 wikipedia.org

| Accuracy (%) | 99.41% (average recovery) | sepscience.com |

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and speed, making it suitable for the quantitative analysis of pharmaceuticals. ijper.org While specific HPTLC methods for this compound are not extensively detailed in readily available literature, the technique's applicability is well-established for other corticosteroids. bioline.org.brasean.orgbioline.org.br HPTLC is a powerful tool for screening and quantification due to its ability to analyze multiple samples simultaneously at a low cost. asean.orgresearchgate.net

A typical HPTLC method for a corticosteroid involves using pre-coated silica (B1680970) gel 60F₂₅₄ plates as the stationary phase. bioline.org.brasean.org The mobile phase is selected to achieve optimal separation; for example, a mixture of toluene, methanol, and methanoic acid has been used for the analysis of mometasone (B142194) furoate and formoterol (B127741) fumarate. bioline.org.br For other steroids, solvent systems like chloroform/methanol/water have proven effective. asean.org

After the plate is developed, densitometric scanning is performed at a specific wavelength (e.g., 250 nm) in reflectance/absorbance mode for quantification. asean.org The method's reliability is established through validation, assessing parameters like linearity, precision, and accuracy. bioline.org.br The advantages of HPTLC include minimal sample preparation and the use of disposable stationary phases, which eliminates the need for complex column cleaning procedures. google.com

Table 2: General HPTLC Method Parameters for Corticosteroid Analysis

Parameter Condition/Description Source
Stationary Phase Pre-coated HPTLC plates with silica gel 60F₂₅₄ bioline.org.brasean.org
Mobile Phase Solvent mixture (e.g., Toluene:Methanol:Methanoic Acid) bioline.org.br
Chamber Twin-trough TLC chamber with solvent saturation bioline.org.br
Application Semi-automatic spotting device (e.g., Linomat V) bioline.org.br
Detection Densitometric scanning with a TLC scanner bioline.org.br
Wavelength UV absorbance mode (e.g., 250 nm) asean.org

| Advantages | Rapid, low cost, multiple sample handling, high sensitivity | google.comasean.orgresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For non-volatile compounds like corticosteroids, chemical derivatization is necessary to make them amenable to GC analysis. bioline.org.brscribd.com This technique is particularly valuable for comprehensive metabolite profiling.

In studies of methylprednisolone (B1676475) metabolism, GC-MS in full scan mode with electron ionization has been used as a complementary technique to LC-MS/MS. bioline.org.br The process involves isolating metabolites, for instance through liquid chromatography fractionation, and then derivatizing them before GC-MS analysis. bioline.org.br A common derivatization procedure is methoxyamine-trimethylsilyl (MeO-TMS) derivatization. bioline.org.br This approach allows for the structural elucidation of metabolites. By combining data from both GC-MS and LC-MS/MS, a more complete picture of the metabolic pathways can be constructed. bioline.org.br Predicted GC-MS spectra can also serve as a guide for identification, though experimental confirmation is required. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC)

Spectrometric Methods for Structural Elucidation and Quantification

Spectrometric methods are indispensable for confirming the chemical structure of this compound and its metabolites and for sensitive quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound and its metabolites in biological matrices such as urine and plasma. mfd.org.mk This technique combines the superior separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. scribd.com

LC-MS/MS methods have been developed and validated for the simultaneous analysis of the parent drug and its metabolites. mfd.org.mk These methods typically involve an enzymatic hydrolysis step to release conjugated metabolites, followed by a liquid-liquid extraction for sample cleanup and concentration. The separation is performed on a C18 column using a gradient elution with a mobile phase such as acetonitrile and acidified water. mfd.org.mk

Detection is carried out using a mass spectrometer, often with electrospray ionization (ESI) in positive mode. bioline.org.br The use of multiple-reaction monitoring (MRM) mode enhances selectivity and sensitivity, allowing for the detection of trace amounts of the analytes. scribd.com Validated methods have achieved low limits of detection (LOD), for example, 0.1 ng/mL for methylprednisolone in urine. This high sensitivity is crucial for detecting the low concentrations that may be present in biological samples. LC-MS/MS has also been successfully used to detect this compound and its active metabolite, methylprednisolone 17-propionate (17-MPP), in skin samples.

Table 3: Example LC-MS/MS Method Details for Methylprednisolone (MP) and Metabolite Analysis

Parameter Description Source
Sample Preparation Enzymatic hydrolysis, Liquid-liquid extraction
Chromatography Gradient-elution HPLC mfd.org.mk
Column C18 column mfd.org.mk
Mobile Phase Acetonitrile and aqueous acetic acid or formic acid mfd.org.mk
Ionization Electrospray Ionization (ESI) bioline.org.br
Detection Mode Multiple-Reaction Monitoring (MRM) scribd.com
LOD (in urine) 0.1 ng/mL

| Linear Range | 0.1 - 250 ng/mL | |

UV-Vis spectrophotometry is a simple, cost-effective, and accessible method for the quantitative analysis of a substance in a solution. It is based on the principle that molecules absorb light at specific wavelengths. For this compound (methylprednisolone), a simple and accurate UV spectrophotometric method has been developed for its determination.

The method involves determining the wavelength of maximum absorbance (λmax) for the compound, which for methylprednisolone is around 245 nm. A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. A validated method for methylprednisolone demonstrated linearity in the concentration range of 5-40 µg/ml with a good correlation coefficient (R² = 0.998).

This technique is particularly useful for quantifying the drug in dissolution media or in simple formulations where interferences from other components are minimal. While it lacks the specificity of chromatographic methods for complex samples, its simplicity and speed make it a valuable tool for routine quality control analysis.

High-Resolution Mass Spectrometry (e.g., Orbitrap)

High-Resolution Mass Spectrometry (HRMS), particularly using the Orbitrap analyzer, is a cornerstone for the definitive characterization and sensitive quantification of this compound (methylprednisolone). This technology offers significant advantages in mass accuracy and resolution, which are critical for distinguishing the target compound from structurally similar steroids and endogenous matrix components. nih.govnih.gov

Orbitrap-based methods, often coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), provide robust platforms for analyzing glucocorticoids like methylprednisolone in various complex matrices. nih.gov The high resolving power, which can exceed 120,000 Full Width at Half Maximum (FWHM), minimizes interferences, thereby enhancing specificity. wur.nl Furthermore, the high mass accuracy (typically below 2 ppm) of the Orbitrap allows for the confident determination of elemental compositions, confirming the identity of the detected analytes and their metabolites. mdpi.com

In research applications, UHPLC-Orbitrap HRMS is used to establish the presence and quantity of methylprednisolone. nih.gov The method's high sensitivity is demonstrated by low limits of detection (LOD) and quantification (LOQ). For instance, studies on synthetic glucocorticoids have reported decision limits (CCα) and detection capabilities (CCβ) for methylprednisolone in the low microgram per kilogram (µg/kg) range, showcasing the suitability of the technique for trace-level analysis. nih.gov Data-dependent acquisition modes can be employed where the instrument automatically selects parent ions for fragmentation (MS2 analysis), yielding structural information that further confirms the compound's identity. scispace.com Gas chromatography coupled with Orbitrap HRMS (GC-Orbitrap HRMS) is also utilized, particularly after a derivatization step, as it can provide abundant structural diagnostic ions that are valuable for characterization. wur.nlmdpi.com

Table 1: Performance Characteristics of Orbitrap HRMS for Methylprednisolone Analysis

ParameterTypical Value/RangeSignificance in ResearchReference
Mass Resolution60,000 - 140,000 FWHMSeparates analyte signal from interfering matrix components, increasing specificity. wur.nlthermofisher.com
Mass Accuracy< 2-5 ppmEnables high-confidence identification and elemental composition determination. mdpi.com
Limit of Detection (LOD)~0.40 - 5.20 µg/kg (matrix dependent)Allows for trace-level detection in complex biological or environmental samples. nih.gov
Fragmentation ModeData-Dependent MS/MSProvides structural confirmation of the analyte and its metabolites. scispace.com

Other Advanced Biophysical and Analytical Approaches

Atomic Force Microscopy (AFM) for Cellular Morphological Analysis

Atomic Force Microscopy (AFM) has emerged as a powerful tool for investigating the effects of this compound on cells at the nanoscale. nih.govnih.gov This high-resolution imaging technique allows researchers to visualize the surface topography and determine the micromechanical properties, such as stiffness and elasticity, of living cells without the need for extensive sample preparation or fixation. nih.gov

Studies have utilized AFM to observe the morphological changes induced by methylprednisolone in various cell types, including red blood cells and leukemia cell lines. nih.govacademicjournals.org Following treatment with methylprednisolone, AFM can reveal alterations in cell shape, surface roughness, and membrane integrity. For example, research on acute lymphoblastic leukemia cells showed that methylprednisolone exposure led to significant morphological changes, including irregularities in the peripheral nuclear membrane, early nuclear fragmentation, and the formation of cytoplasmic pores. researchgate.net

In another study, AFM was used to probe the elastic properties of red blood cells after incubation with methylprednisolone. nih.govnih.gov The findings indicated that at concentrations close to therapeutic doses, the drug caused a reduction in red blood cell stiffness. nih.gov Such changes in the mechanical properties of cells can have significant physiological implications and are a key area of investigation in understanding the cellular mechanisms of drug action. AFM provides a direct method to quantify these changes, offering insights that are complementary to biochemical assays.

Table 2: AFM-Based Research Findings on Cellular Effects of Methylprednisolone

Cell TypeObserved Effect of MethylprednisoloneAnalytical FindingReference
Red Blood CellsAlteration of mechanical propertiesReduced cell stiffness at concentrations near therapeutic doses (0.1 mg/mL). nih.gov
Acute Lymphoblastic Leukemia Cells (CCRF-SB)Induction of apoptotic morphologyObserved irregularities in nuclear membrane, nuclear fragmentation, and cytoplasmic pore formation after 24-hour exposure. researchgate.net
General Cell MorphologyChanges in surface topographyAFM imaging in contact or non-contact mode reveals nanoscale changes to the cell surface structure post-treatment. nih.govresearchgate.net

Techniques for Impurity Profiling and Purity Assessment of Research-Grade Material

Ensuring the purity of research-grade this compound is critical for the validity and reproducibility of experimental results. Impurity profiling involves the identification and quantification of any unwanted chemicals, including related substances, degradation products, and residual solvents. The European Pharmacopoeia (EP) and other regulatory bodies set strict limits for such impurities. researchgate.netshd.org.rs

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for purity assessment and the determination of related substances in methylprednisolone samples. researchgate.net Stability-indicating HPLC methods are developed to separate the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities. researchgate.netscirp.org Studies have identified several key impurities of methylprednisolone, often designated by letters (e.g., Impurity A, B, C, D) in pharmacopoeial monographs. researchgate.netshd.org.rs For instance, temperature stress can lead to the formation of degradation products through hydrolysis, while exposure to light may generate other specific impurities. researchgate.net

For the definitive identification of these impurities, HPLC is often coupled with mass spectrometry (LC-MS) and the isolated impurities are subjected to Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netshd.org.rs Research has shown that under stress conditions like elevated temperature and humidity, the levels of certain impurities can increase, potentially exceeding identification thresholds set by guidelines. shd.org.rs Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) also serve as valuable, cost-effective tools for the routine analysis and quality control of bulk drug preparations and formulations, capable of separating multiple samples simultaneously. bioline.org.brijper.org

Table 3: Common Impurities of Methylprednisolone and Analytical Methods for Detection

Impurity Name/DesignationTypical OriginPrimary Analytical TechniqueReference
Impurity A (17,21-dihydroxy-6α-methylpregna-1,4-diene-3,11,20-trione)Photo-degradationHPLC-UV researchgate.netmdpi.com
Impurity B (11β,17,21,21-tetrahydroxy-6α-methylpregna-1,4-diene-3,20-dione)Thermal degradationHPLC-UV, LC-MS, NMR researchgate.netshd.org.rsmdpi.com
Impurity CThermal degradation / DealkylationHPLC-UV, LC-MS, NMR researchgate.netshd.org.rsmdpi.com
Impurity D (21-dehydro-methylprednisolone)Thermal degradationHPLC-UV, LC-MS, NMR researchgate.netshd.org.rs
Impurity F (6α-Methylcortisol)Related substanceHPLC-UV synthinkchemicals.com

Future Directions in Academic and Preclinical Research of Methylprednisolone

Identification of Novel Molecular Targets and Signaling Networks beyond Canonical Pathways

The classical mechanism of methylprednisolone (B1676475) involves binding to the glucocorticoid receptor (GR), which then modulates gene expression. drugbank.com However, emerging research is focused on identifying molecular targets and signaling networks that operate outside of this canonical pathway. This includes exploring non-genomic effects and interactions with other signaling cascades.

Recent studies have highlighted the crosstalk between glucocorticoid signaling and other crucial cellular pathways. For instance, in the context of Kawasaki disease, treatment with intravenous immunoglobulin plus methylprednisolone has been shown to downregulate pathways such as T cell activation and cytokine signaling. frontiersin.org Specifically, it inhibits the NF-kB and MAPK signaling pathways, suggesting a broader anti-inflammatory mechanism than previously understood. frontiersin.org Furthermore, in multiple myeloma, the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways, which are critical for cancer cell proliferation and survival, have been identified as potential targets for therapeutic intervention, possibly in combination with glucocorticoids. oaepublish.com

The non-canonical NF-κB pathway, activated by ligands like BAFF and RANKL, is another area of interest. mdpi.com This pathway is crucial in the development of lymphoid organs and B-cell survival. mdpi.com Understanding how methylprednisolone might modulate this and other non-canonical pathways could open up new therapeutic strategies for various immune-related disorders. The identification of these novel interactions is critical for developing more targeted and effective therapies with fewer side effects.

Table 1: Investigated Non-Canonical Signaling Pathways and Potential Interactions with Methylprednisolone

Signaling PathwayKey FunctionsPotential Interaction with MethylprednisoloneReference
NF-kB and MAPK Regulation of inflammation, cell survival, and stress responses.Inhibited by methylprednisolone, leading to reduced inflammation. frontiersin.org
PI3K/AKT/mTOR Mediates cell proliferation, survival, and drug resistance.Potential for synergistic targeting in cancers like multiple myeloma. oaepublish.com
Wnt/β-catenin Regulates cell differentiation, proliferation, and migration.Overexpressed in some cancers; its modulation could be a therapeutic target. oaepublish.com
Non-canonical NF-κB Controls lymphoid organ development and B-cell survival.A potential target for modulating specific immune responses. mdpi.com

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To better understand the complex actions of methylprednisolone, researchers are moving beyond traditional cell cultures to more sophisticated in vitro and ex vivo models that more accurately replicate human physiology. These advanced models are crucial for detailed mechanistic studies.

Human oligodendroglioma (HOG) cell lines, for example, are being used as an in vitro model to study the effects of methylprednisolone on oligodendrocyte proliferation and differentiation, which is vital for understanding its impact on myelination and potential therapies for diseases like multiple sclerosis. mdpi.com Studies using HOG cells have shown that methylprednisolone can decrease cell viability and differentiation in a dose-dependent manner. mdpi.com Another advanced model is the use of precision-cut lung slices (PCLS), which serve as a valuable ex vivo tool to study the metabolism of inhaled corticosteroids, helping to understand their duration of action within the lungs. researchgate.net

Furthermore, the development of humanized mouse models, where bioengineered human skin is grafted onto immunodeficient mice, provides a robust preclinical platform. actasdermo.org These models allow for the study of inflammatory skin conditions and the evaluation of topical therapeutics in a system that better mimics human skin physiology and metabolism. actasdermo.orgreading.ac.uk Such models have demonstrated that they can retain the key features of the tissue and provide a reliable system for preclinical testing. reading.ac.uk

Exploration of Compound Interactions within Complex Biological Systems (e.g., Multi-omics Integration)

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the systemic effects of methylprednisolone. azolifesciences.com Integrating these vast datasets allows for a holistic view of how the drug interacts with complex biological systems, moving beyond a single target or pathway. azolifesciences.comfrontiersin.org

Multi-omics approaches can reveal the intricate network of molecular changes induced by methylprednisolone. nih.gov For instance, by combining different omics data, researchers can trace the flow of biological information from gene expression changes (transcriptomics) to alterations in protein levels (proteomics) and metabolic functions (metabolomics). azolifesciences.com This integrated approach is essential for identifying biomarkers for disease and predicting patient responses to treatment. nih.gov

Studies on glucocorticoid receptor (GR) function have already benefited from multi-omics data integration, providing insights into the transcriptional regulation of liver metabolism. tum.de Such analyses have the potential to uncover causative relationships in complex diseases by examining multiple levels of biological regulation simultaneously. tum.de This systems-level understanding is crucial for developing personalized medicine approaches where treatments can be tailored to an individual's unique molecular profile. frontiersin.orgnih.gov

Elucidating Structure-Activity Relationships for Targeted Pharmacological Modulation

The pharmacological effects of methylprednisolone are intrinsically linked to its chemical structure. A deep understanding of its structure-activity relationship (SAR) is fundamental for designing new, more targeted glucocorticoids with improved efficacy and reduced side effects.

The core of all steroids is the 1,2-cyclopentanoperhydrophenanthrene nucleus. uomustansiriyah.edu.iq Key structural features that confer glucocorticoid activity include a hydroxyl group at carbon 11 and a double bond between carbons 4 and 5. derangedphysiology.comresearchgate.net Modifications to this basic structure can significantly alter the drug's properties. For example, the 6α-methyl group in methylprednisolone enhances its glucocorticoid activity while reducing its mineralocorticoid effects compared to prednisolone (B192156). uomustansiriyah.edu.iq Fluorination at the C9 position can increase both glucocorticoid and mineralocorticoid potency. uomustansiriyah.edu.iq

Recent research has also explored how different steroid structures modulate various receptors. For example, studies have shown that the 3β-hydroxyl group is important for selective modulation of glycine (B1666218) receptors, whereas a 3α-hydroxyl group is crucial for activity at GABA-A receptors. acs.org This highlights the potential for designing steroids that can selectively target specific neurotransmitter systems. The goal of ongoing SAR studies is to develop "dissociated" glucocorticoids that can separate the anti-inflammatory effects from the metabolic side effects, leading to safer long-term therapies.

Table 2: Key Structural Modifications of Corticosteroids and their Effects

Structural ModificationEffect on ActivityReference
Hydroxyl group at C11 Essential for glucocorticoid activity. derangedphysiology.comresearchgate.net
Double bond at C1-C2 Enhances glucocorticoid activity and decreases the rate of metabolism. researchgate.net
6α-methyl group Increases glucocorticoid activity and reduces mineralocorticoid activity. uomustansiriyah.edu.iq
Fluorination at C9 Increases both glucocorticoid and mineralocorticoid potency. uomustansiriyah.edu.iq
Esterification Increases lipophilicity, improving skin absorption and potency. researchgate.net

Preclinical Investigation of Novel Applications in Emerging Fields (e.g., Regenerative Medicine, Bioengineering)

The future of methylprednisolone research extends into pioneering fields such as regenerative medicine and bioengineering. These areas offer exciting new possibilities for leveraging the drug's properties to support tissue repair and engineering.

In regenerative medicine, which focuses on replacing or regenerating human cells, tissues, or organs, there is a growing interest in the role of pharmaceuticals to support these processes. dovepress.comnih.gov Preclinical studies are exploring how glucocorticoids like methylprednisolone might be used in conjunction with cell-based therapies or tissue-engineered constructs. dovepress.com For example, in the context of skin bioengineering, which aims to create functional skin substitutes for burns or chronic ulcers, controlling the inflammatory response is critical for successful grafting and integration. actasdermo.org

Bioengineering approaches also include the development of novel drug delivery systems. nih.gov Researchers are designing conjugates, such as methylprednisolone-lysozyme, to specifically target the kidneys, thereby increasing the local concentration of the drug and reducing systemic side effects. mdpi.com Furthermore, the use of biomaterials like fibrin-based scaffolds in tissue engineering can be combined with drug delivery to promote tissue regeneration. actasdermo.orgfrontiersin.org As these fields continue to advance, preclinical investigations will be crucial to define the optimal use of methylprednisolone to modulate the biological environment and support regenerative processes.

Q & A

Q. How should I design a controlled experiment to evaluate A-Methapred's anti-inflammatory efficacy in preclinical models?

Methodological Answer:

  • Variables: Define independent variables (e.g., dosage ranges: 1–125 mg/kg ), dependent variables (e.g., cytokine levels, histopathological scores), and controls (placebo, positive controls like dexamethasone).
  • Blinding: Use double-blinding to minimize bias, with independent researchers administering treatments and analyzing outcomes .
  • Reproducibility: Document protocols using standardized metadata schemas (e.g., file formats, variable codes, instrument calibration) to ensure replicability .
  • Ethics: Adhere to institutional guidelines for animal welfare or human trials, including informed consent and HIPAA compliance if using medical records .

Q. What criteria should guide the selection of this compound dosages in comparative studies?

Methodological Answer:

  • Literature Review: Extract dosage ranges from prior studies (e.g., 40–125 mg injections ) and adjust based on species-specific pharmacokinetics.
  • Dose-Response Analysis: Use logarithmic scaling to identify therapeutic thresholds and toxicity limits. Validate with pilot studies .
  • Standardization: Reference formulary guidelines (e.g., glucocorticoid equivalency tables) to ensure cross-study comparability .

Q. How can I ensure my literature review adequately contextualizes this compound's mechanism of action?

Methodological Answer:

  • Database Selection: Prioritize PubMed, ScienceDirect, and Web of Science for peer-reviewed studies; avoid Google Scholar due to non-replicable searches .
  • Keyword Strategy: Combine terms like "methylprednisolone sodium succinate," "glucocorticoid receptor binding," and "anti-inflammatory pathways" with Boolean operators.
  • Gaps Identification: Highlight contradictions (e.g., conflicting efficacy reports in acute vs. chronic inflammation) to justify your hypothesis .

Advanced Research Questions

Q. How do I resolve contradictions in published data on this compound's immunosuppressive efficacy?

Methodological Answer:

  • Meta-Analysis: Aggregate datasets using PRISMA guidelines, stratifying by study design (e.g., RCTs vs. observational studies) and confounding factors (e.g., comorbidities) .
  • Sensitivity Analysis: Test robustness by excluding outliers or re-analyzing raw data from public repositories (e.g., NIH Figshare).
  • Mechanistic Replication: Conduct in vitro receptor-binding assays to validate conflicting in vivo results .

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound studies?

Methodological Answer:

  • Model Selection: Use nonlinear regression (e.g., sigmoidal Emax models) to quantify efficacy plateaus and EC50 values.
  • Uncertainty Quantification: Apply Monte Carlo simulations to account for variability in pharmacokinetic parameters .
  • Visualization: Present data with 95% confidence intervals in forest plots or 3D surface graphs to illustrate interaction effects .

Q. How can I design longitudinal studies to assess this compound's long-term metabolic side effects?

Methodological Answer:

  • Cohort Design: Stratify participants by baseline risk factors (e.g., BMI, diabetes) and include periodic follow-ups (e.g., 6/12/24 months) .
  • Biomarker Panels: Measure glucose tolerance, bone density, and adrenal function alongside primary endpoints.
  • Data Management: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata and raw data archiving .

Q. What methodologies mitigate bias when comparing this compound to newer glucocorticoids?

Methodological Answer:

  • Equivalence Testing: Predefine non-inferiority margins (e.g., Δ < 10% in efficacy) and use propensity score matching for retrospective analyses .
  • Blinded Adjudication: Employ independent committees to evaluate ambiguous outcomes (e.g., radiographic inflammation scores) .
  • Cross-Validation: Replicate findings in multiple experimental models (e.g., murine collagen-induced arthritis vs. human cell lines) .

Data Integrity and Reporting

Q. How should I document this compound-related data to meet journal reproducibility standards?

Methodological Answer:

  • Supplemental Files: Include raw NMR spectra, HPLC purity reports, and dose-calculation spreadsheets as supplementary materials .
  • Metadata Schemas: Adopt discipline-specific standards (e.g., TEI for clinical annotations) and assign persistent identifiers (DOIs) to datasets .
  • Code Sharing: Publish analysis scripts (e.g., R/Python) in GitHub repositories with version control .

Q. What strategies validate this compound's stability under varying experimental conditions?

Methodological Answer:

  • Accelerated Stability Testing: Expose formulations to extreme temperatures/pH levels and quantify degradation via mass spectrometry .
  • Comparative Assays: Cross-validate results using orthogonal methods (e.g., ELISA vs. Western blot for cytokine measurement) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.